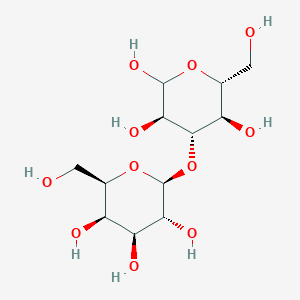
3-O-beta-D-Galactopyranosyl-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Galactopyranosyl-D-glucopyranose can be achieved through enzymatic methods. One common approach involves the use of beta-galactosidase enzymes, which catalyze the hydrolysis of lactose from lactose-containing substrates . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves the extraction of lactose from whey, a byproduct of cheese production. The process includes filtration, concentration, and crystallization steps to purify the lactose .
化学反应分析
Types of Reactions
3-O-beta-D-Galactopyranosyl-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by beta-galactosidase, resulting in the formation of glucose and galactose.
Oxidation: Can be oxidized to form lactobionic acid under specific conditions.
Reduction: Reduction of lactose can yield lactitol, a sugar alcohol.
Common Reagents and Conditions
Hydrolysis: Beta-galactosidase enzyme, aqueous medium, optimal pH around 6.5.
Oxidation: Oxidizing agents such as bromine water or nitric acid.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Glucose and galactose.
Oxidation: Lactobionic acid.
Reduction: Lactitol.
科学研究应用
3-O-beta-D-Galactopyranosyl-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies and as a standard in chromatography.
Biology: Serves as a nutrient in cell culture media and as a marker for lactose intolerance tests.
Medicine: Utilized in the formulation of pharmaceuticals, particularly in lactose-based excipients.
Industry: Employed in the food industry as a sweetener and in the production of lactose-free products.
作用机制
The primary mechanism of action of 3-O-beta-D-Galactopyranosyl-D-glucopyranose involves its hydrolysis by the enzyme beta-galactosidase. This enzyme cleaves the glycosidic bond between the galactose and glucose units, resulting in the release of these monosaccharides . The hydrolysis process is essential for the digestion and absorption of lactose in the human body.
相似化合物的比较
Similar Compounds
Cellobiose: Composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Maltose: Composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Sucrose: Composed of glucose and fructose linked by an alpha-1,2-glycosidic bond.
Uniqueness
3-O-beta-D-Galactopyranosyl-D-glucopyranose is unique due to its specific beta-1,4-glycosidic linkage between galactose and glucose, which distinguishes it from other disaccharides like maltose and sucrose . This unique structure is responsible for its distinct properties and applications in various fields.
属性
CAS 编号 |
28447-38-3 |
|---|---|
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8+,9+,10-,11-,12+/m1/s1 |
InChI 键 |
YGEHCIVVZVBCLE-AUCXZHPRSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















